4,5-Dicloro-2-metoxipirimidina

Descripción general

Descripción

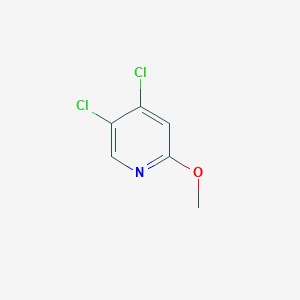

4,5-Dichloro-2-methoxypyridine: is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methoxy group at the 2nd position on the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate for Synthesis

4,5-Dichloro-2-methoxypyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for modifications that lead to diverse derivatives with enhanced properties. For instance, it can be utilized in the synthesis of agrochemicals and pharmaceuticals, where its chlorinated and methoxy groups contribute to improved reactivity and selectivity in chemical reactions .

Reactivity and Selectivity

The presence of chlorine atoms and the methoxy group significantly influence the compound's reactivity. These substituents can modulate the electronic characteristics of the pyridine ring, making it a valuable building block for creating compounds with specific biological activities or chemical properties .

Biological Applications

Pharmacological Potential

Research indicates that 4,5-Dichloro-2-methoxypyridine derivatives have potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. Compounds derived from methoxypyridine motifs have shown efficacy in reducing amyloid-beta (Aβ42) levels, a key factor in Alzheimer's pathology. Studies demonstrate that these derivatives can cross the blood-brain barrier (BBB) effectively, making them promising candidates for drug development .

Mechanism of Action

The mechanism by which these compounds exert their effects involves modulation of gamma-secretase activity, an important enzyme in the production of Aβ peptides. By inhibiting this enzyme or altering its activity through specific structural modifications, these compounds can potentially reduce Aβ42 levels and mitigate neurodegeneration .

Industrial Applications

Agrochemicals

4,5-Dichloro-2-methoxypyridine is also utilized in the agricultural sector as a precursor for developing herbicides and pesticides. Its chlorinated structure enhances its effectiveness against various pests and weeds while maintaining low toxicity to non-target organisms . The compound's ability to form stable bonds with biological targets makes it suitable for use in crop protection products.

Specialty Chemicals

In addition to agrochemicals, this compound is employed in producing specialty chemicals used across various industries. Its unique properties make it suitable for applications ranging from dyes to polymer additives, where stability and reactivity are essential .

Case Studies

Mecanismo De Acción

Target of Action

4,5-Dichloro-2-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of 4,5-Dichloro-2-methoxypyridine are the organoboron reagents used in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4,5-Dichloro-2-methoxypyridine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 4,5-Dichloro-2-methoxypyridine . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of a wide variety of organic compounds .

Result of Action

The primary result of 4,5-Dichloro-2-methoxypyridine’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methoxypyridine can be synthesized through various methods. One common method involves the chlorination of 2-methoxypyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of 4,5-Dichloro-2-methoxypyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-2-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents are employed.

Major Products:

Substitution reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

Comparación Con Compuestos Similares

4,5-Dichloro-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

4,5-Dichloro-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.

2,4-Dichloro-5-methylpyrimidine: A pyrimidine derivative with similar chlorine substitution.

Uniqueness: 4,5-Dichloro-2-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

4,5-Dichloro-2-methoxypyridine is a heterocyclic organic compound characterized by its unique structure, featuring two chlorine atoms at the 4 and 5 positions and a methoxy group at the 2 position of the pyridine ring. Its molecular formula is C₆H₅Cl₂NO, and it has gained attention in medicinal chemistry due to its diverse biological activities.

The compound's structure enhances its reactivity and biological activity. The presence of the methoxy group increases solubility in organic solvents, making it suitable for various applications in pharmaceutical research. The electrophilic nature of the pyridine ring allows it to participate in significant chemical reactions, including the Suzuki–Miyaura cross-coupling reaction, which is essential for synthesizing complex organic molecules.

Biological Activities

4,5-Dichloro-2-methoxypyridine exhibits several notable biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use as an antibacterial agent .

- Antifungal Activity : Studies have demonstrated antifungal properties against species such as Aspergillus flavus and Aspergillus niger, suggesting its utility in treating fungal infections .

- Cytotoxicity : Research indicates that derivatives of this compound exhibit promising antiproliferative effects against cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast), with IC50 values ranging from 1 to 5 µM .

The biological activities of 4,5-Dichloro-2-methoxypyridine can be attributed to various mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes crucial for bacterial viability, such as phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell function .

- Interaction with Receptors : Its derivatives have been explored for their potential to modulate various receptors, including those involved in neurotransmission and cell signaling pathways.

Case Studies

-

Antibacterial Activity Study :

A study investigated the antibacterial efficacy of 4,5-Dichloro-2-methoxypyridine against MRSA. The compound was found to inhibit bacterial growth effectively, with further analysis suggesting that efflux mechanisms might contribute to resistance in certain strains . -

Cytotoxicity Assessment :

In another study, derivatives of this compound were synthesized and tested for cytotoxic effects against multiple cancer cell lines. The results indicated significant antiproliferative activity, leading to further exploration of its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4,5-dichloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKHADZFQUGJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.